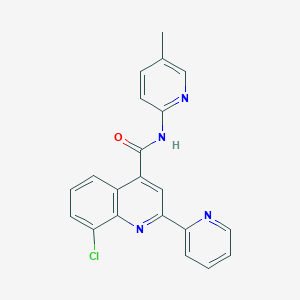![molecular formula C16H14F3N3OS B4621366 N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide](/img/structure/B4621366.png)
N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide
Descripción general
Descripción
The development of acetamide derivatives, including compounds like N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide, is a significant area of interest in chemistry due to their diverse applications, including their role in medicinal chemistry and material science. These compounds' synthesis, structural analysis, and property evaluation are crucial for exploring their potential uses.
Synthesis Analysis
The synthesis of similar acetamide derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis process can include condensation reactions, nucleophilic substitution, and amide formation steps, often requiring careful optimization of conditions to achieve high yields and purity (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed information about the compounds' molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding their chemical behavior (Boechat et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, including hydrolysis, amidation, and substitution reactions. Their chemical properties, such as reactivity and stability, are influenced by their molecular structure, particularly the presence of functional groups like the trifluoromethyl group, which can affect electron density and molecular polarity (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties of acetamide derivatives, including melting point, boiling point, solubility, and crystallinity, are important for their application in different fields. These properties are determined by the compound's molecular structure and intermolecular forces (Pan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity (pKa), reactivity towards various reagents, and stability under different conditions, are key factors that influence the usability of acetamide derivatives in chemical synthesis and as potential pharmaceuticals. Understanding these properties requires comprehensive analytical and spectroscopic studies (Duran & Canbaz, 2013).
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
N-{4-[({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]phenyl}acetamide derivatives have been studied for their potential antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) synthesized derivatives bearing different heterocyclic ring systems using a similar structure as a pharmacophoric group. The compounds exhibited considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure and Interactions
Boechat et al. (2011) conducted a study focusing on the structures of compounds with similar configurations, exploring the intermolecular interactions like hydrogen bonds and π interactions, which are crucial for understanding the molecular behavior of such compounds (Boechat et al., 2011).
Agricultural Applications
In the field of agriculture, research by Tseng and Li (1984) demonstrated that a compound with a similar structure, mefluidide, can protect certain crops like cucumber and corn from chilling injury. This finding suggests potential applications in enhancing plant resistance to environmental stress (Tseng & Li, 1984).
Drug Synthesis and Molecular Docking
The synthesis and molecular docking analysis of compounds, including N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveal their potential as anticancer drugs. Sharma et al. (2018) detailed the synthesis and confirmed the anticancer activity of such compounds through in silico modeling, targeting specific receptors (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]carbamothioylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-10(23)20-12-5-7-13(8-6-12)21-15(24)22-14-4-2-3-11(9-14)16(17,18)19/h2-9H,1H3,(H,20,23)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZOMRPEFUXPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-fluorobenzyl)thio]propanohydrazide](/img/structure/B4621287.png)
![7-(4-isopropoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4621293.png)

![2-allyl-6-({[4-(9H-fluoren-9-yl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4621310.png)

![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![[(4-benzyl-5-heptyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B4621324.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-2-(2-nitrophenyl)acetamide](/img/structure/B4621377.png)
![2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-3-(2-methoxyphenyl)-1-propanone](/img/structure/B4621382.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4621388.png)
